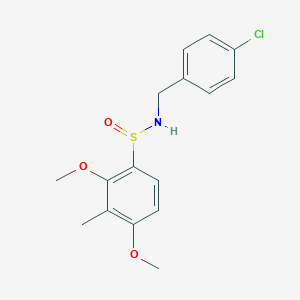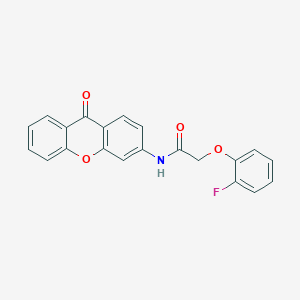![molecular formula C20H14N2OS2 B2839332 (E)-N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide CAS No. 477569-86-1](/img/structure/B2839332.png)
(E)-N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a benzo[d]thiazol-2-yl group, a phenyl group, and a thiophen-2-yl group. Benzo[d]thiazol-2-yl is a heterocyclic compound that is part of many biologically active molecules. The phenyl group is a common functional group in organic chemistry, and the thiophen-2-yl group is a sulfur-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the conjugated system of the benzo[d]thiazol-2-yl and thiophen-2-yl groups. This could potentially give the compound interesting optical properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing benzo[d]thiazol-2-yl groups have been shown to participate in various chemical reactions, including acting as ligands in coordination chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the benzo[d]thiazol-2-yl and thiophen-2-yl groups. These groups could potentially confer interesting optical properties, as well as influence the compound’s solubility and stability .Scientific Research Applications
Heterocyclic Compound Synthesis
Research highlights the importance of thiosemicarbazide derivatives, including compounds similar to "(E)-N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide," as precursors in the synthesis of a wide range of heterocyclic compounds. These derivatives have been utilized to synthesize imidazole, 1,3,4-oxadiazole, 1,3,4-thiadiazole, 1,3-oxazine, and 1,2,4-triazine ring systems, showcasing their versatility in constructing complex molecular architectures with potential antimicrobial properties (Elmagd et al., 2017).
Antimicrobial Activity
A series of N-substituted benzamides, structurally related to "this compound," have shown significant antimicrobial properties. These compounds, particularly those with thiazole and thiophene motifs, have been synthesized and tested against various bacterial and fungal strains, demonstrating potent activity in some cases compared to standard reference drugs. The antibacterial activity was notably more pronounced against Gram-positive strains, with specific derivatives showing the highest growth inhibitory effect against all tested pathogens (Bikobo et al., 2017).
Polymer Chemistry Applications
In polymer chemistry, derivatives of "this compound" have been employed in the functional modification of polymers. For instance, radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels were modified through condensation reactions with various aliphatic and aromatic amines, including those containing the thiazole moiety. This modification aimed to enhance the polymers' properties, such as swelling behavior and thermal stability, potentially widening their applications in medical and other fields (Aly & El-Mohdy, 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(E)-N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2OS2/c23-19(12-11-14-6-5-13-24-14)21-16-8-2-1-7-15(16)20-22-17-9-3-4-10-18(17)25-20/h1-13H,(H,21,23)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOQKHUVZWVBJS-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C=CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)/C=C/C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2839250.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2839252.png)
![1-Methyl-3-(3-methyl-butyl)-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione](/img/structure/B2839253.png)
![6-[4-(1,5-Dimethylpyrazole-3-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2839255.png)
![ethyl 4-(4-{[3-(ethoxycarbonyl)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate](/img/structure/B2839256.png)



![4,4,5,5-Tetramethyl-2-[4-(1-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B2839260.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2839262.png)

![5-allyl-3-amino-N-mesityl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2839266.png)

![[4-(Aminocarbonyl)-1-piperidinyl]acetic acid hydrate](/img/no-structure.png)
